Dicyclopropylmethylbiguanide

Biguanide structure-activity relationship Substituent effects LSD1 inhibitor design

Dicyclopropylmethylbiguanide (PubChem CID is a synthetic biguanide derivative with the molecular formula C9H17N5, a molecular weight of 195.27 g/mol, and the IUPAC name 1-(diaminomethylidene)-2-(dicyclopropylmethyl)guanidine. It belongs to the broader biguanide class, which includes clinically established agents such as metformin (1,1-dimethylbiguanide) and phenformin, and is characterized by two guanidine groups linked through a common nitrogen atom.

Molecular Formula C9H17N5
Molecular Weight 195.27 g/mol
Cat. No. B8315720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopropylmethylbiguanide
Molecular FormulaC9H17N5
Molecular Weight195.27 g/mol
Structural Identifiers
SMILESC1CC1C(C2CC2)N=C(N)N=C(N)N
InChIInChI=1S/C9H17N5/c10-8(11)14-9(12)13-7(5-1-2-5)6-3-4-6/h5-7H,1-4H2,(H6,10,11,12,13,14)
InChIKeyNFXMMHVADJEVDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclopropylmethylbiguanide – Chemical Identity, Physicochemical Profile, and Procurement Baseline


Dicyclopropylmethylbiguanide (PubChem CID 57536763) is a synthetic biguanide derivative with the molecular formula C9H17N5, a molecular weight of 195.27 g/mol, and the IUPAC name 1-(diaminomethylidene)-2-(dicyclopropylmethyl)guanidine [1]. It belongs to the broader biguanide class, which includes clinically established agents such as metformin (1,1-dimethylbiguanide) and phenformin, and is characterized by two guanidine groups linked through a common nitrogen atom [2]. The compound features a distinctive dicyclopropylmethyl substituent that imparts a calculated XLogP3-AA of -0.3, a topological polar surface area of 103 Ų, and 3 hydrogen bond donors, distinguishing it physicochemically from simpler alkylbiguanides [1]. It is typically supplied at ≥95% purity for research use, with no known bioactivity data curated in ChEMBL as of the latest release [3].

Why Generic Biguanide Interchangeability Cannot Be Assumed for Dicyclopropylmethylbiguanide


Biguanides are not a functionally homogeneous class; minor structural variations produce substantial differences in potency, target engagement, and safety profiles. For instance, phenformin is approximately 50-fold more potent than metformin in mitochondrial complex I inhibition assays (IC50 ~0.04 mM vs. ~1.9 mM) but was withdrawn due to lactic acidosis risk, while cycloguanil exhibits ~50-fold greater antiproliferative potency against glioblastoma stem cells (IC50 range 0.054–0.53 mM vs. 9.4 mM for metformin) [1]. The dicyclopropylmethyl moiety in the target compound introduces a sterically hindered, lipophilic cyclopropyl architecture absent from metformin, phenformin, proguanil, or buformin. Cyclopropyl-bearing biguanide and bisguanidine analogues have been specifically disclosed as irreversible LSD1 inhibitors in patent literature, with the cyclopropyl group capable of forming covalent adducts in the enzyme active site—a mechanism unavailable to classical alkylbiguanides [2]. Consequently, assuming functional or pharmacokinetic equivalence between dicyclopropylmethylbiguanide and generic biguanides without compound-specific data is scientifically unsound.

Dicyclopropylmethylbiguanide – Quantitative Differentiation Evidence Against Closest Analogs


Structural Uniqueness: Dicyclopropylmethyl Substituent Versus All Clinically Established Biguanides

Dicyclopropylmethylbiguanide is the only reported biguanide bearing a dicyclopropylmethyl substituent at the N2 position. The closest clinically established comparators—metformin (1,1-dimethylbiguanide), phenformin (1-phenethylbiguanide), buformin (1-butylbiguanide), and proguanil (1-(4-chlorophenyl)-5-isopropylbiguanide)—all feature linear alkyl or simple aryl N-substituents. The dicyclopropylmethyl group introduces two cyclopropane rings, which are known in medicinal chemistry to confer metabolic stability, enhanced lipophilicity, and potential for covalent target engagement via cyclopropyl ring opening [1]. The compound exhibits 4 rotatable bonds compared to 2 for metformin, and a computed XLogP3-AA of -0.3 versus -2.6 for metformin, indicating significantly higher lipophilicity [2]. No other commercially available biguanide research compound possesses this specific substituent architecture.

Biguanide structure-activity relationship Substituent effects LSD1 inhibitor design

Potential for Irreversible LSD1 Inhibition via Cyclopropyl Moiety: Class-Level Differentiation from Reversible Biguanide Inhibitors

Patent literature from Johns Hopkins University (Casero and Woster) explicitly discloses polyamine/biguanide compounds bearing cyclopropyl reactive moieties as irreversible inhibitors of lysine-specific demethylase 1 (LSD1) [1]. The mechanism relies on the cyclopropyl group functioning as a latent electrophile that can form covalent adducts with the LSD1 active site, analogous to the well-characterized tranylcypromine-based LSD1 inhibitors where cyclopropyl ring opening generates a covalent flavin adduct [2]. By contrast, the known reversible biguanide-class LSD1 inhibitors (e.g., bisguanidine polyamine analogue 1c and biguanide analogue 2d from Huang et al., 2007) act via noncompetitive, reversible mechanisms, with 2d producing only partial inhibition at 1 µM in HCT116 colon carcinoma cell assays [3]. The presence of the dicyclopropylmethyl group in the target compound structurally aligns it with the irreversible inhibitor subclass, suggesting a differentiated mode of target engagement compared to reversible biguanide LSD1 inhibitors, though direct experimental confirmation is currently absent from the published literature.

LSD1/KDM1A inhibition Irreversible inhibitor Epigenetic cancer therapy Cyclopropyl reactive moiety

Enhanced Lipophilicity Relative to Metformin: Implications for Membrane Permeability and Tissue Distribution

The computed partition coefficient (XLogP3-AA) for dicyclopropylmethylbiguanide is -0.3, representing a 2.3 log unit increase over metformin (XLogP3-AA -2.6) and placing it in a lipophilicity range more comparable to phenformin (estimated XLogP ~1.0) [1]. The topological polar surface area (TPSA) of 103 Ų is moderately higher than metformin's 88.5 Ų, primarily due to the additional nitrogen atoms in the biguanide core, but remains below the 140 Ų threshold associated with poor membrane permeability. This lipophilicity shift is pharmacokinetically significant: metformin's low lipophilicity necessitates active transport via organic cation transporters (OCTs) for cellular uptake, limiting its distribution to transporter-expressing tissues, whereas more lipophilic biguanides such as phenformin exhibit broader tissue penetration independent of transporter expression [2]. The dicyclopropylmethylbiguanide scaffold, with its cyclopropyl rings, is predicted to exhibit enhanced passive membrane diffusion relative to metformin, potentially expanding its accessible target tissue repertoire, though direct permeability measurements are absent from the literature.

Lipophilicity Membrane permeability Biguanide pharmacokinetics Drug design

Dicyclopropylmethylbiguanide – Recommended Research Application Scenarios Based on Available Evidence


Biguanide Structure-Activity Relationship (SAR) Library Expansion with Cyclopropyl-Containing Analogues

Dicyclopropylmethylbiguanide is most appropriately deployed as a building block or reference compound in biguanide SAR studies where the goal is to evaluate the impact of cycloalkyl versus linear alkyl or aryl N-substitution on target engagement, cellular activity, or pharmacokinetic properties. Its unique dicyclopropylmethyl architecture fills a structural gap in existing biguanide libraries, which are dominated by methyl (metformin), n-butyl (buformin), phenethyl (phenformin), and 4-chlorophenyl (proguanil) substituents [1]. Researchers can compare this compound against metformin and phenformin in parallel assays to isolate the contribution of cyclopropyl substitution to activity and selectivity profiles.

Epigenetic Probe Development Targeting LSD1/KDM1A via Irreversible Inhibition

Based on patent disclosures describing cyclopropyl-bearing biguanides as irreversible LSD1 inhibitors, dicyclopropylmethylbiguanide represents a structurally informed starting point for developing covalent LSD1 probes [2]. The compound can be evaluated alongside reversible bisguanidine/bisbiguanide LSD1 inhibitors (e.g., compounds 1c, 2d from Huang et al., 2007) and the irreversible tranylcypromine scaffold to determine whether the dicyclopropylmethylbiguanide architecture confers time-dependent, washout-resistant LSD1 inhibition [3]. Such studies would directly test the hypothesized mechanism of covalent target engagement.

Comparative Mitochondrial Complex I Inhibition Profiling Across Biguanide Chemotypes

Given the well-characterized differential effects of biguanides on mitochondrial complex I (metformin IC50 ~1.9 mM; phenformin IC50 ~0.04 mM; cycloguanil IC50 ~0.07 mM in bovine submitochondrial particles), dicyclopropylmethylbiguanide can be benchmarked in standardized complex I inhibition assays to position its potency and efficacy relative to known biguanides [4]. Such data would clarify whether the dicyclopropylmethyl substituent enhances or attenuates mitochondrial respiratory chain inhibition, a property directly relevant to both antidiabetic and anticancer research applications.

Passive Membrane Permeability Assessment in Biguanide Transporter-Independent Uptake Studies

The computed 200-fold higher lipophilicity of dicyclopropylmethylbiguanide relative to metformin (ΔXLogP3-AA +2.3) predicts enhanced passive membrane permeability [1]. This can be experimentally validated using PAMPA or Caco-2 monolayer assays with metformin and phenformin as low- and high-permeability comparators, respectively. Positive results would support the use of this compound in research contexts where OCT-independent cellular uptake of a biguanide scaffold is desired, such as in OCT-negative tumor cell lines or in vitro blood-brain barrier models.

Quote Request

Request a Quote for Dicyclopropylmethylbiguanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.